8-methoxy-4-methyl-3-[(3,4,5-trimethoxybenzyl)oxy]-6H-benzo[c]chromen-6-one
Overview
Description
8-methoxy-4-methyl-3-[(3,4,5-trimethoxybenzyl)oxy]-6H-benzo[c]chromen-6-one is a synthetic organic compound belonging to the class of benzo[c]chromen-6-one derivatives This compound is characterized by its complex structure, which includes multiple methoxy groups and a benzo[c]chromen-6-one core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-methoxy-4-methyl-3-[(3,4,5-trimethoxybenzyl)oxy]-6H-benzo[c]chromen-6-one typically involves several key steps:
Starting Materials: The synthesis begins with the preparation of the core benzo[c]chromen-6-one structure. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Methoxylation: Introduction of methoxy groups is usually performed using methylating agents such as dimethyl sulfate or methyl iodide in the presence of a base like potassium carbonate.
Benzylation: The benzylation step involves the reaction of the intermediate with 3,4,5-trimethoxybenzyl chloride in the presence of a base such as sodium hydride or potassium carbonate to form the final product.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group in the benzo[c]chromen-6-one core, potentially yielding alcohol derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions can be facilitated by bases like sodium hydride or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Scientific Research Applications
Chemistry
In chemistry, 8-methoxy-4-methyl-3-[(3,4,5-trimethoxybenzyl)oxy]-6H-benzo[c]chromen-6-one is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds with desirable properties.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential therapeutic properties. Its structural features suggest possible applications as an anti-inflammatory, antioxidant, or anticancer agent. Studies may focus on its interactions with biological targets and its efficacy in various disease models.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity
Mechanism of Action
The mechanism of action of 8-methoxy-4-methyl-3-[(3,4,5-trimethoxybenzyl)oxy]-6H-benzo[c]chromen-6-one involves its interaction with molecular targets such as enzymes, receptors, or DNA. The methoxy groups and benzo[c]chromen-6-one core play crucial roles in binding to these targets and modulating their activity. Pathways involved may include inhibition of oxidative stress, modulation of inflammatory responses, or interference with cell proliferation.
Comparison with Similar Compounds
Similar Compounds
- 4-methyl-3-[(3,4,5-trimethoxybenzyl)oxy]-6H-benzo[c]chromen-6-one
- 8-methoxy-4-methyl-3-[(3,4,5-trimethoxyphenyl)methoxy]-6H-benzo[c]chromen-6-one
Uniqueness
Compared to similar compounds, 8-methoxy-4-methyl-3-[(3,4,5-trimethoxybenzyl)oxy]-6H-benzo[c]chromen-6-one stands out due to its specific substitution pattern, which may confer unique chemical reactivity and biological activity
Properties
IUPAC Name |
8-methoxy-4-methyl-3-[(3,4,5-trimethoxyphenyl)methoxy]benzo[c]chromen-6-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24O7/c1-14-20(31-13-15-10-21(28-3)24(30-5)22(11-15)29-4)9-8-18-17-7-6-16(27-2)12-19(17)25(26)32-23(14)18/h6-12H,13H2,1-5H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPNDHBZONHLCAP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1OC(=O)C3=C2C=CC(=C3)OC)OCC4=CC(=C(C(=C4)OC)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24O7 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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